3-(1H-benzimidazol-1-yl)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-benzimidazol-1-yl)Benzonitrile is a heterocyclic compound that features a benzimidazole moiety fused with a benzonitrile group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The benzimidazole ring system is a privileged structure in medicinal chemistry due to its association with a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)Benzonitrile typically involves the condensation of o-phenylenediamine with benzonitrile under specific reaction conditions. One common method involves the use of a catalyst such as copper chloride (CuCl) and a ligand like N,N,N’,N’-tetramethylethylenediamine (TMEDA) in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 120°C) .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the benzonitrile group.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)Benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)Benzonitrile involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which is crucial for cell division, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzimidazol-1-yl)benzonitrile
- 1-(4-(2H-tetrazol-5-yl)phenyl)-1H-benzimidazole
- 4-(1H-benzimidazol-1-yl)benzoic acid
Comparison
3-(1H-benzimidazol-1-yl)Benzonitrile is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other benzimidazole derivatives, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
25699-94-9 |
---|---|
Molecular Formula |
C14H9N3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)benzonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-4-3-5-12(8-11)17-10-16-13-6-1-2-7-14(13)17/h1-8,10H |
InChI Key |
ATUPUCFKLIDOKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.